N-(1,5-dimethyl-1H-pyrazol-3-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide
Description
N-(1,5-dimethyl-1H-pyrazol-3-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a complex heterocyclic compound that belongs to the family of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Properties
Molecular Formula |
C14H19N5O |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
N-(1,5-dimethylpyrazol-3-yl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H19N5O/c1-9-8-12(18-19(9)2)15-14(20)13-10-6-4-3-5-7-11(10)16-17-13/h8H,3-7H2,1-2H3,(H,16,17)(H,15,18,20) |
InChI Key |
ASKFGTAKTWQRNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NC(=O)C2=NNC3=C2CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-dimethyl-1H-pyrazol-3-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 3(5)-aminopyrazoles with appropriate cycloheptane derivatives under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles (e.g., solvent-free reactions, metal-free catalysts) are often employed to scale up the production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(1,5-dimethyl-1H-pyrazol-3-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antibacterial and antifungal properties. For instance:
- Case Study : A study demonstrated that certain pyrazoles selectively inhibit bacterial strains such as E. coli and S. aureus, showcasing their potential as antimicrobial agents .
| Activity | Target Organisms | Mechanism |
|---|---|---|
| Antibacterial | E. coli, S. aureus | Inhibition of bacterial growth through interference with metabolic pathways |
| Antifungal | Various fungi | Disruption of fungal cell wall synthesis |
Anticancer Properties
N-(1,5-dimethyl-1H-pyrazol-3-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide has been explored for its anticancer potential:
- Case Study : In vitro studies have reported significant inhibition of cell proliferation in cancer cell lines such as HeLa and HepG2 when treated with pyrazole derivatives .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 10.5 | Cytotoxicity |
| HepG2 | 12.0 | Cytotoxicity |
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation:
- Research Findings : Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes .
| Effect | Mechanism |
|---|---|
| Anti-inflammatory | Inhibition of COX enzymes |
Agrochemical Applications
Pyrazole compounds are also being investigated for their use in agrochemicals:
Pesticidal Activity
The structural features of this compound may contribute to its efficacy as a pesticide:
Mechanism of Action
The mechanism by which N-(1,5-dimethyl-1H-pyrazol-3-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazole: A simpler analog with a similar core structure but lacking the additional cycloheptane ring.
Indazole: Another heterocyclic compound with a similar nitrogen-containing ring structure.
Imidazole: Shares structural similarities but differs in the positioning of nitrogen atoms within the ring
Uniqueness
N-(1,5-dimethyl-1H-pyrazol-3-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is unique due to its fused ring system, which imparts distinct chemical and biological properties. This structural complexity allows for a broader range of applications and interactions compared to simpler pyrazole derivatives .
Biological Activity
N-(1,5-dimethyl-1H-pyrazol-3-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide (CAS Number: 1574398-74-5) is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity based on available research and literature.
- Molecular Formula : C₁₄H₁₉N₅O
- Molecular Weight : 273.33 g/mol
| Property | Value |
|---|---|
| CAS Number | 1574398-74-5 |
| Molecular Weight | 273.33 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Biological Activities
The biological activities of pyrazole derivatives are extensive and include:
-
Antimicrobial Activity :
- Pyrazole compounds have shown significant antibacterial and antifungal properties. Research indicates that certain pyrazoles selectively inhibit various bacterial strains, including E. coli and S. aureus .
- A study demonstrated that the presence of specific functional groups in pyrazoles enhances their antimicrobial efficacy .
-
Anticancer Properties :
- Pyrazole derivatives have been explored for their anticancer potential. For instance, compounds similar to this compound exhibited cytotoxic effects against cancer cell lines such as HeLa and HepG2 .
- In vitro studies have reported significant inhibition of cell proliferation in various cancer types when treated with pyrazole derivatives .
- Anti-inflammatory Effects :
- Antidiabetic Activity :
- Neuroprotective Effects :
Case Studies
Several studies have highlighted the biological activity of pyrazole derivatives:
- Case Study 1 : A series of novel pyrazoles were synthesized and tested for antimicrobial activity against several pathogens. Results indicated that modifications to the pyrazole core significantly enhanced antibacterial efficacy against resistant strains .
- Case Study 2 : In a study evaluating anticancer properties, specific derivatives demonstrated over 90% growth inhibition in cancer cell lines at low concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
